Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Übersicht

Beschreibung

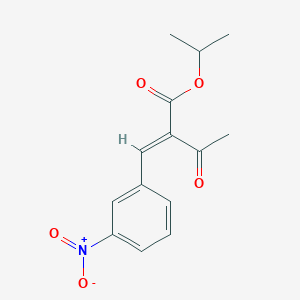

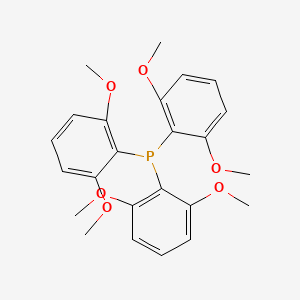

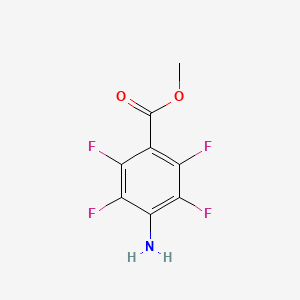

“Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” is a compound with the CAS Number: 715-37-7 . It has a molecular weight of 223.13 and its molecular formula is C8H5F4NO2 . It is a colorless to light yellow solid with a benzoic acid-like odor .

Synthesis Analysis

The synthesis of “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” can be achieved through various methods. A commonly used method involves reacting 2,3,5,6-tetrafluorobenzoic acid methyl ester with aminophenol in an appropriate solvent .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis

“Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” has a predicted density of 1.523±0.06 g/cm3 . Its melting point is 116.5 °C and its predicted boiling point is 313.5±42.0 °C .Wissenschaftliche Forschungsanwendungen

Application in Organic Synthesis

- Summary of Application : Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is used in organic synthesis . The specific reactions and products it is used for are not specified in the source.

Use as an Intermediate in Agrochemical Production

- Summary of Application : Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is used as an intermediate in the production of certain agrochemicals . It can be used in the synthesis of glyphosate herbicides and their derivatives .

Use in Pyrimidine Synthesis

- Summary of Application : Methyl 4-amino-2,3,5,6-tetrafluorobenzoate can be used in the synthesis of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Use in Fabrication of Magnetic Fluorinated Covalent Organic Framework

- Summary of Application : Methyl 4-amino-2,3,5,6-tetrafluorobenzoate can be used in the fabrication of a Magnetic Fluorinated Covalent Organic Framework . This framework can efficiently capture benzoylurea insecticide (BU) residue in food, which is a vital procedure for food safety monitoring .

Use in Anti-Inflammatory Drug Synthesis

- Summary of Application : Methyl 4-amino-2,3,5,6-tetrafluorobenzoate can be used in the synthesis of anti-inflammatory drugs . It can be used to synthesize numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives for their possible inhibitory effects against immune-induced nitric oxide generation .

Use in Food Safety Monitoring

Safety And Hazards

The safety information for “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” is limited . It may cause irritation and damage to the skin, eyes, and respiratory tract . When handling this compound, protective gloves, glasses, and masks should be worn . It should be kept away from flammable substances or strong oxidizers to prevent fire or explosion .

Zukünftige Richtungen

The future directions for “Methyl 4-amino-2,3,5,6-tetrafluorobenzoate” could involve its continued use in the synthesis of complex organic molecules and the modification of various substrates through click chemistry . Its role in facilitating the creation of covalent bonds between diverse molecular entities is highly valued in materials science and bioconjugation techniques .

Eigenschaften

IUPAC Name |

methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJAHQQDVVZPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382094 | |

| Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

CAS RN |

715-37-7 | |

| Record name | Methyl 4-amino-2,3,5,6-tetrafluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B1586690.png)